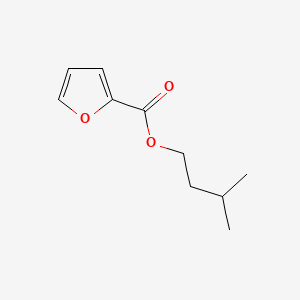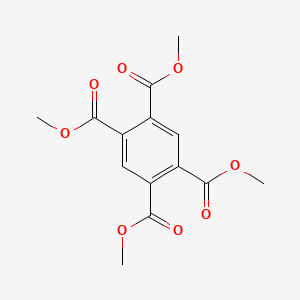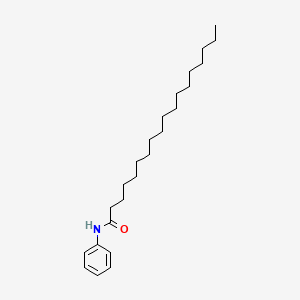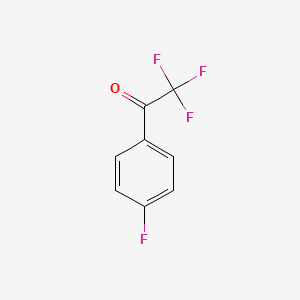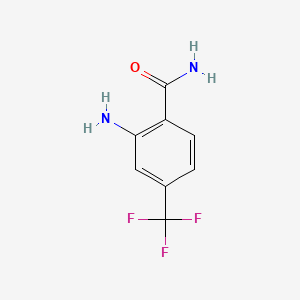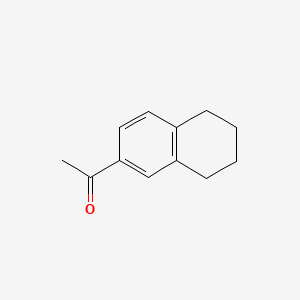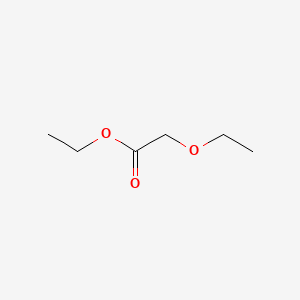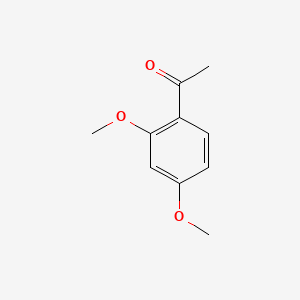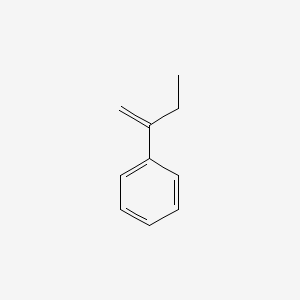
Benzene, (1-methylenepropyl)-
説明
Benzene, (1-methylenepropyl)-, is an organic compound that is composed of six carbon atoms and six hydrogen atoms. It is a colorless, flammable liquid with a sweet smell and a boiling point of 80.1 °C. Benzene is a highly toxic substance and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). It is used in a variety of industries, including the production of plastics, rubber, dyes, and pharmaceuticals.
科学的研究の応用
1. Extraction and Separation Processes
Benzene derivatives are explored for their potential in extraction and separation processes. For instance, the ionic liquid 1-ethyl-3-methylpyridinium ethylsulfate ([EMpy][ESO4]) has been studied for separating benzene from aliphatic hydrocarbons like octane or nonane through solvent extraction. This research highlights the suitability of this ionic liquid for extracting benzene from mixtures containing octane and nonane, indicating its potential in industrial separation processes (González et al., 2010).
2. Development of Fluorophores
Benzene structures are fundamental in developing fluorescent dyes and luminescent materials for imaging applications and displays. A novel architecture, 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrates solid-state emissive, water-soluble, and solvent- and pH-independent fluorescence with large Stokes shifts. This research indicates benzene's versatility in creating efficient fluorophores for various applications, including green fluorophores with a single benzene ring (Beppu et al., 2015).
3. Catalysis and Chemical Reactions
Benzene derivatives play a crucial role in catalytic processes. For example, benzene methylation by methanol over acidic zeolites like H-ZSM-5 and H-beta highlights benzene's involvement in petrochemical processes. This research provides insights into the catalyst topology's influence on reaction rates, showcasing benzene's role in advanced chemical synthesis and catalysis (Mynsbrugge et al., 2012).
4. Environmental Toxicology
In environmental toxicology, understanding the effects of benzene and its metabolites is crucial. Studies reveal that benzene metabolites like hydroquinone and 1,4-benzoquinone can disrupt global DNA methylation. This research is vital in understanding the carcinogenic capacity of benzene, particularly its potential epigenetic mechanisms (Hu et al., 2014).
5. Supramolecular Chemistry
Benzene derivatives are important in supramolecular chemistry. Compounds like benzene-1,3,5-tricarboxamide demonstrate their utility in nanotechnology, polymer processing,and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding makes them a versatile building block for various applications (Cantekin et al., 2012).
6. Exploration in Organic/Inorganic Chemistry
Benzene, as a fundamental molecule in chemistry, has been studied extensively in both organic and inorganic contexts. For example, research on a hybrid organic/inorganic benzene structure has been conducted, offering insights into the physical and spectroscopic properties of such compounds. This type of research bridges the gap between organic and inorganic chemistry, expanding our understanding of molecular structures and properties (Marwitz et al., 2009).
7. Environmental Remediation
Benzene derivatives are being studied for their role in environmental remediation. For example, graphene's adsorption characteristics for chemicals containing benzene rings indicate its potential as an effective adsorbent for removing hazardous chemicals from wastewater. This research underlines the importance of benzene derivatives in developing new materials for environmental cleanup (Wu et al., 2011).
Safety and Hazards
According to a safety data sheet, “Benzene, (1-methylenepropyl)-” is a combustible liquid that can cause skin and eye irritation . It is toxic to aquatic life with long-lasting effects . In case of exposure, it is advised to wash off immediately with plenty of water and seek medical attention if symptoms persist .
特性
IUPAC Name |
but-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHOHKQMTHROSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174334 | |
| Record name | Benzene, (1-methylenepropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2039-93-2 | |
| Record name | alpha-Ethylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (1-methylenepropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



